Cervagem
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Overview
Description
Preparation Methods
Cervagem is synthesized through a series of chemical reactions starting from prostaglandin E1. The synthetic route involves the methylation of prostaglandin E1 to form 16,16-dimethyl-trans-delta-2-PGE1 methyl ester . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Cervagem undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different analogues.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions are various metabolites and analogues of this compound .
Scientific Research Applications
Cervagem has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of prostaglandin analogues.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in clinical trials for cervical dilation and therapeutic termination of pregnancy
Industry: Employed in the pharmaceutical industry for the development of new prostaglandin-based drugs.
Mechanism of Action
Cervagem exerts its effects by binding to prostaglandin E2 and E3 receptors as an agonist. This binding causes myometrial contractions and progressive cervical dilation via tissue sensitization to oxytocin . The molecular targets involved include the prostaglandin E2 receptor EP3 subtype and the prostaglandin E2 receptor EP2 subtype .
Comparison with Similar Compounds
Cervagem is often compared with other prostaglandin analogues such as misoprostol and dinoprostone. While all these compounds are used for similar medical applications, this compound is unique due to its specific chemical structure and higher potency in inducing uterine contractions . Similar compounds include:
Misoprostol: Another prostaglandin E1 analogue used for cervical ripening and labor induction.
Dinoprostone: A naturally occurring prostaglandin E2 used for similar purposes
This compound’s uniqueness lies in its higher efficacy and specific receptor binding properties, making it a preferred choice in certain clinical scenarios .
Properties
Molecular Formula |
C23H38O5 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-2-enoate |
InChI |
InChI=1S/C23H38O5/c1-5-6-15-23(2,3)21(26)14-13-18-17(19(24)16-20(18)25)11-9-7-8-10-12-22(27)28-4/h10,12-14,17-18,20-21,25-26H,5-9,11,15-16H2,1-4H3/t17-,18-,20-,21-/m1/s1 |
InChI Key |
KYBOHGVERHWSSV-VURPSTOHSA-N |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](C=C[C@H]1[C@@H](CC(=O)[C@@H]1CCCCC=CC(=O)OC)O)O |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CCCCC=CC(=O)OC)O)O |
Origin of Product |
United States |
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